High CHK1 Selectivity Over a 450+ Kinase Panel
GDC-0575 exhibits high selectivity for CHK1, demonstrating a >30-fold selectivity margin over a panel of more than 450 wild-type and mutant kinases [1]. This selectivity is a critical differentiator from earlier, less selective CHK1 inhibitors that often caused off-target toxicities. For example, some earlier compounds like AZD7762 also inhibit CHK2, which can contribute to cardiotoxicity [2].
| Evidence Dimension | Kinase Selectivity (Fold-selectivity over other kinases) |
|---|---|
| Target Compound Data | >30-fold |
| Comparator Or Baseline | AZD7762 (a less selective CHK1/CHK2 inhibitor) |
| Quantified Difference | GDC-0575 shows >30-fold selectivity for CHK1; AZD7762 is a dual CHK1/CHK2 inhibitor with an IC50 of 5 nM for CHK1 and <10 nM for CHK2 [2]. |
| Conditions | In vitro biochemical kinase assay against a panel of >450 kinases |
Why This Matters
This high selectivity profile suggests a potentially reduced risk of off-target toxicity compared to less selective CHK1 inhibitors, which is a primary concern in clinical development and procurement for safety-conscious studies.
- [1] Bertin Bioreagent. GDC-0575 - Biochemicals - CAT N°: 34300 Datasheet. View Source
- [2] Zabludoff SD, et al. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies. Mol Cancer Ther. 2008;7(9):2955-2966. View Source
